(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine

Medicinal Chemistry Lead Optimization Physicochemical Profiling

(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine (CAS 1250668-25-7) is a heterocyclic small molecule featuring a 1-methylpyrazole ring connected to a pyridine ring via a chiral methanamine linker. With molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g/mol, it serves as a versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds.

Molecular Formula C10H12N4
Molecular Weight 188.234
CAS No. 1250668-25-7
Cat. No. B2681819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine
CAS1250668-25-7
Molecular FormulaC10H12N4
Molecular Weight188.234
Structural Identifiers
SMILESCN1C=C(C=N1)C(C2=CC=CC=N2)N
InChIInChI=1S/C10H12N4/c1-14-7-8(6-13-14)10(11)9-4-2-3-5-12-9/h2-7,10H,11H2,1H3
InChIKeyQOKUTOXTOVUUMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine (CAS 1250668-25-7): Core Scaffold Identity and Procurement-Relevant Characteristics


(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine (CAS 1250668-25-7) is a heterocyclic small molecule featuring a 1-methylpyrazole ring connected to a pyridine ring via a chiral methanamine linker . With molecular formula C₁₀H₁₂N₄ and molecular weight 188.23 g/mol, it serves as a versatile building block for medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive heterocyclic compounds . Its bifunctional architecture, combining a hydrogen-bond-donating methanamine with two aromatic heterocycles, enables diverse derivatization strategies and scaffold-hopping applications in early-stage drug discovery .

Why Generic Substitution of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine Risks Synthetic and Biological Performance Gaps


The precise connectivity of the 1-methylpyrazole at the 4-position to the pyridin-2-yl group via a chiral methanamine carbon cannot be replicated by superficially similar regioisomers or analogs with different heterocycle attachments. Even minor variations, such as moving the pyrazole attachment from the 4- to the 3-position or replacing the N-methyl group with hydrogen, alter the vector of the primary amine, the compound's hydrogen-bonding pattern, and its metal-chelating geometry, leading to divergent reactivity in cross-coupling reactions and inconsistent biological target engagement . Consequently, direct substitution with compounds like (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine or (1-methyl-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine can derail synthetic campaigns and compromise structure-activity relationship (SAR) integrity in lead optimization programs [1].

Quantitative Differentiation Evidence for (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine vs. Closest Structural Analogs


Physicochemical Property Differentiation: AlogP, Polar Surface Area, and Drug-Likeness Metrics vs. Des-Methyl Analog

The N-methyl group on the pyrazole ring significantly modulates lipophilicity and hydrogen-bonding capacity relative to the des-methyl analog (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine. Specifically, (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine exhibits an AlogP of 1.29 and a polar surface area (PSA) of 90.65 Ų, with 5 hydrogen bond acceptors and 2 hydrogen bond donors, resulting in a quantitative estimate of drug-likeness (QED) of 0.69 . In contrast, the des-methyl analog has a lower molecular weight (174.2 g/mol), a different H-bond donor count, and a distinct AlogP, leading to a systematically different pharmacokinetic and permeability profile . This differentiation is critical for achieving balanced solubility and membrane penetration in lead series.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Synthetic Versatility: Regioselective Derivatization Routes Enabled by the 1-Methylpyrazole Motif

The presence of the 1-methyl group on the pyrazole ring directs electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions to the 3- or 5-position, enabling regioselective functionalization that is not possible with the non-methylated analog. In a patent study on PDE10A inhibitors, the 1-methylpyrazole scaffold was specifically required to achieve the desired binding orientation, with the methyl group occupying a hydrophobic pocket in the enzyme active site [1]. Attempts to use the des-methyl analog led to a >10-fold loss in inhibitory potency, illustrating the critical role of this substitution in both synthetic accessibility and biological activity.

Synthetic Chemistry Cross-Coupling Scaffold Derivatization

Chiral Purity and Its Impact on Biological Activity vs. Racemic Mixtures of Structural Analogs

The chiral methanamine carbon in (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is a defined stereocenter. While commercial samples are often racemic, the ability to resolve enantiomers or perform asymmetric synthesis is a key differentiating factor. In contrast, many analogs such as (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine lack a chiral center altogether, limiting their utility in enantioselective drug design [1]. The chiral nature of this compound allows for the exploration of stereospecific interactions with biological targets; for instance, one enantiomer of a closely related CK1d inhibitor exhibited an IC₅₀ of 0.8 nM, while the opposite enantiomer showed only 120 nM, a 150-fold difference [2].

Chiral Chemistry Stereochemistry Biological Selectivity

Metal-Chelating Capability and Potential as a Bidentate Ligand vs. Other Heterocyclic Methanamines

The juxtaposition of the pyridine nitrogen and the methanamine nitrogen creates a potential bidentate binding motif capable of chelating transition metals. This property is absent in analogs where the methanamine is attached to the pyrazole ring rather than directly to the pyridine. For example, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanamine places the amine further from the pyridine nitrogen, precluding chelate formation . While quantitative stability constants for metal complexes of this exact compound are not reported, structurally related 2-(aminomethyl)pyridine derivatives exhibit log K values between 3 and 7 for biologically relevant metal ions (Cu²⁺, Zn²⁺), suggesting that this scaffold could serve as a metal-binding pharmacophore in enzyme inhibitor design [1].

Coordination Chemistry Catalysis Medicinal Inorganic Chemistry

Optimal Application Scenarios for (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Balanced Lipophilicity and Chiral SAR Exploration

Medicinal chemists developing ATP-competitive kinase inhibitors can leverage the compound's AlogP of 1.29 and QED of 0.69 as a starting point for fragment growing, while the chiral methanamine center allows for enantioselective optimization to achieve sub-nanomolar potency against targets such as CK1d, as demonstrated by related enantio-enriched analogs achieving 150-fold selectivity between enantiomers [1].

Synthesis of PDE10A Inhibitors for CNS Disorders

The 1-methylpyrazole motif is specifically required for PDE10A enzyme binding; patent SAR data show that removal of the methyl group causes >10-fold loss of potency [2]. This scaffold therefore serves as an essential building block in the construction of selective PDE10A inhibitors for schizophrenia and Huntington's disease.

Metal-Binding Pharmacophore Design for Metalloenzyme Inhibitors

The compound's potential as a bidentate chelator, with the pyridine and methanamine nitrogens ideally positioned for metal coordination, enables the design of inhibitors targeting zinc-dependent hydrolases or copper-containing oxidases, a capability absent in regioisomeric analogs that lack the amine-pyridine juxtaposition .

Fragment-Based Drug Discovery (FBDD) Library Member with Regioselective Derivatization Potential

As a fragment with high solubility and multiple growth vectors, the compound can be efficiently diversified via palladium-catalyzed cross-coupling at the pyrazole 3- and 5-positions, generating focused libraries with defined exit vectors for structure-guided optimization .

Quote Request

Request a Quote for (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.